molecular formula C23H21N3O6S2 B11373870 N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11373870
M. Wt: 499.6 g/mol
InChI Key: QLQARTWDSVKTQC-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a benzothiazole ring, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, amines, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonyl group and have similar biological activities.

    Benzothiazoles: Compounds with a benzothiazole ring structure, which may have similar chemical properties and applications.

    Acetamides: Compounds containing an acetamide moiety, which can be used in similar synthetic and biological applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C23H21N3O6S2

Molecular Weight

499.6 g/mol

IUPAC Name

N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C23H21N3O6S2/c1-15-6-5-7-16(2)22(15)25-33(29,30)18-12-10-17(11-13-18)24-21(27)14-26-23(28)19-8-3-4-9-20(19)34(26,31)32/h3-13,25H,14H2,1-2H3,(H,24,27)

InChI Key

QLQARTWDSVKTQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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